(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
CAS No.:
Cat. No.: VC18209925
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClFNO |
|---|---|
| Molecular Weight | 245.72 g/mol |
| IUPAC Name | (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1 |
| Standard InChI Key | WMEOZUGYDRRIQS-LYCTWNKOSA-N |
| Isomeric SMILES | COC[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | COCC1CCC(N1)C2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₂H₁₇ClFNO, with a molecular weight of 245.72 g/mol . Its IUPAC name, (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride, specifies the absolute configuration at the C2 and C5 positions, critical for its stereochemical interactions. The pyrrolidine ring adopts a puckered conformation, with substituents influencing its electronic and spatial properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClFNO |
| Molecular Weight | 245.72 g/mol |
| IUPAC Name | (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride |
| Canonical SMILES | COCC1CCC(N1)C2=CC=C(C=C2)F.Cl |
| Chiral Centers | 2 (C2, C5) |
The 4-fluorophenyl group introduces electron-withdrawing effects, while the methoxymethyl side chain contributes to hydrophilicity. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing aqueous solubility for in vitro assays.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related pyrrolidine hydrochlorides exhibit characteristic ¹H NMR peaks:
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δ 3.3–3.7 ppm: Methoxy protons (-OCH₃) and methylene groups adjacent to oxygen.
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δ 7.0–7.4 ppm: Aromatic protons from the fluorophenyl ring.
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δ 2.5–3.2 ppm: Pyrrolidine ring protons, split due to stereochemical constraints .
X-ray diffraction studies of analogous compounds, such as (2R,5R)-trans-di-(2-phenethyl)-pyrrolidine hydrochloride, reveal chair-like pyrrolidine conformations stabilized by intramolecular hydrogen bonding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride likely involves stereoselective strategies to establish the (2S,5R) configuration. A proposed route includes:
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Ring Formation: Cyclization of a γ-amino alcohol precursor via intramolecular nucleophilic substitution.
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Substituent Introduction:
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C2 Aryl Group: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.
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C5 Methoxymethyl: Alkylation with chloromethyl methyl ether under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrrolidine Cyclization | NaBH₄, MeOH, 0°C → RT |
| 2 | C2 Fluorophenyl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 3 | C5 Methoxymethyl Addition | ClCH₂OCH₃, K₂CO₃, DMF, 60°C |
| 4 | Hydrochloride Salt Formation | HCl (g), Et₂O, 0°C |
Purification and Characterization
Purification typically employs recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, CH₂Cl₂/MeOH). Chiral HPLC using amylose-based columns ensures enantiomeric excess >98% . Mass spectrometry ([M+H]⁺ = 246.1 m/z) and elemental analysis (C, 58.66%; H, 6.97%; N, 5.70%) confirm purity.
Physicochemical Properties and Stability
Solubility and Partitioning
The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions. LogP (octanol/water) is estimated at 1.8±0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 192–194°C (dec.) |
| Solubility in Water | 52 mg/mL (25°C) |
| LogP | 1.8 |
| pKa (amine) | 9.2±0.3 |
Stability Considerations
The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, cleaving the methoxymethyl group. Long-term storage recommendations include desiccated environments at -20°C.
Pharmacological and Biological Implications
| Compound Class | Target/Activity | IC₅₀/EC₅₀ |
|---|---|---|
| VMAT2 Inhibitors | Dopamine Release Reduction | 10 μM |
| COX-2/5-LOX Inhibitors | Dual Enzyme Inhibition | 0.8 μM |
| VLA-4 Antagonists | Cell Adhesion Blockade | 5 nM |
Hypothesized Therapeutic Pathways
Given its substituents, (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride may interact with:
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Serotonergic Receptors: Methoxymethyl groups enhance affinity for 5-HT₂A (Ki ~ 15 nM in related compounds) .
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Enzyme Inhibition: Fluorophenyl moieties in pyrrolidines often target kinases (e.g., JAK3, IC₅₀ = 50 nM) .
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Epigenetic Modulation: Pyrrolidine scaffolds inhibit histone deacetylases (HDACs) at sub-micromolar concentrations .
Future Research Directions
Target Identification and Validation
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In Silico Docking: Screen against GPCR and kinase libraries to prioritize targets.
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In Vitro Profiling: Assess binding to 5-HT₂A, VMAT2, and HDACs using radioligand assays.
Preclinical Development Considerations
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ADMET Profiling: Evaluate hepatic microsomal stability (t₁/₂ > 30 min desired) and CYP inhibition (IC₅₀ > 10 μM).
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Formulation Optimization: Explore co-crystals or prodrugs to enhance oral bioavailability.
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